1-(4-Iodophenyl)propan-2-one

Vue d'ensemble

Description

It is a white crystalline or powdery solid that is soluble in organic solvents such as ethanol and dimethylformamide (DMF) . This compound is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Méthodes De Préparation

1-(4-Iodophenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobenzyl alcohol with acetic anhydride under basic conditions to form the corresponding ester, which is then hydrolyzed to yield the desired ketone . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-(4-Iodophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Organic Synthesis

1-(4-Iodophenyl)propan-2-one serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. It can participate in various reactions such as:

- Cross-coupling reactions : Used in Suzuki and Sonogashira reactions to form biaryl compounds.

- Nucleophilic substitutions : The iodo group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | 85 |

| Sonogashira Reaction | Synthesis of alkynylated products | 75 |

| Nucleophilic Substitution | Replacement of iodine with amines or alcohols | 70 |

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its derivatives have shown activity against various biological targets:

- Serotonin Receptor Agonism : Some derivatives exhibit selective agonistic activity at serotonin receptors, which are implicated in mood disorders and other neuropsychiatric conditions.

- Anticancer Activity : Research indicates that certain analogs may possess anticancer properties, potentially acting through apoptosis induction in cancer cells.

Case Study: Serotonin Receptor Activity

A study examined the effects of this compound derivatives on serotonin receptor subtypes. The findings indicated that specific modifications to the structure could enhance receptor binding affinity and selectivity, suggesting a pathway for developing new antidepressant medications.

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing novel compounds derived from this compound aimed at targeting cancer cell lines. The researchers modified the compound to enhance its cytotoxicity against breast cancer cells. The results demonstrated a significant increase in cell death compared to controls, highlighting the potential of this compound in cancer therapy.

Case Study 2: Neuropharmacological Studies

Another investigation explored the psychoactive properties of derivatives of this compound. This study involved behavioral assays in animal models to assess the impact on serotonin-mediated behaviors. The results suggested that certain derivatives could modulate mood and anxiety levels, indicating their potential use in treating mood disorders.

Mécanisme D'action

The mechanism of action of 1-(4-Iodophenyl)propan-2-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved vary based on the context of its use .

Comparaison Avec Des Composés Similaires

1-(4-Iodophenyl)propan-2-one can be compared with other similar compounds, such as:

1-(4-Bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

1-(4-Chlorophenyl)propan-2-one: Contains a chlorine atom in place of iodine.

1-(4-Fluorophenyl)propan-2-one: Features a fluorine atom instead of iodine.

The uniqueness of this compound lies in the reactivity of the iodine atom, which can undergo specific substitution reactions that are not as easily achieved with other halogens .

Activité Biologique

1-(4-Iodophenyl)propan-2-one, also known as p-Iodophenylacetone, is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by various studies and data.

This compound has the molecular formula and a molecular weight of approximately 232.08 g/mol. The presence of the iodine atom in its structure is significant, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodobenzaldehyde with acetone in the presence of an acid catalyst. The following reaction scheme summarizes this process:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various iodinated compounds, it was found that this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Interaction with Serotonin Receptors

This compound has been explored for its interactions with serotonin receptors, particularly the 5-HT_2B receptor. This receptor is implicated in various physiological processes and pathologies, including cardiovascular functions and mood regulation. The compound showed promising binding affinity, indicating that it may influence serotonergic signaling pathways .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .

Investigation into Anticancer Mechanisms

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. These findings suggest that the compound may serve as a lead for developing novel anticancer therapies targeting specific signaling pathways involved in tumor growth .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1-(4-iodophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGJARNQRGQCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

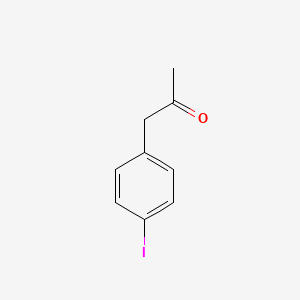

CC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548983 | |

| Record name | 1-(4-Iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-36-5 | |

| Record name | 1-(4-Iodophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.